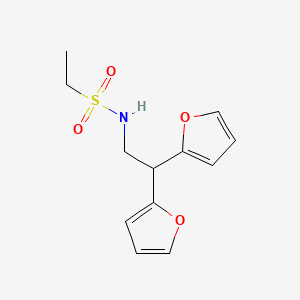

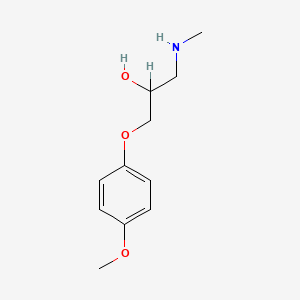

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide, commonly referred to as DFES, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFES is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Applications De Recherche Scientifique

Antibacterial Applications

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide: , as a furan derivative, has been recognized for its potential in combating bacterial infections. Furan compounds have been employed in the development of new drugs due to their broad spectrum of biological activities . The antibacterial activity of furan derivatives against both gram-positive and gram-negative bacteria is particularly noteworthy. They have been used to create novel antibacterial agents that can address the growing issue of microbial resistance .

Pharmaceutical Synthesis

The furan nucleus is a crucial component in medicinal chemistry. It’s involved in the synthesis of various drugs due to its therapeutic efficacy. Furan derivatives, including N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide , are used to synthesize medications with anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory properties . The compound’s versatility in chemical reactions makes it a valuable asset in drug design and development.

Material Science

In the field of material science, furan derivatives are used to create environmentally friendly materials. They serve as key starting materials for the production of resins, agrochemicals, and lacquers . The green aspect of furan-based compounds, derived from biomass feedstock, aligns with the modern push towards sustainable development .

Antimicrobial Drug Resistance Research

Furan derivatives are at the forefront of research into antimicrobial drug resistance. They are being studied for their effectiveness against extensively drug-resistant (XDR) pathogens. This includes research into their use at different concentrations to combat resistant strains of bacteria .

Food Safety

Furan compounds are also evaluated for their safety in food contact materials. Studies follow guidelines for the safety assessment of substances to be used in food packaging, ensuring that they do not pose a risk to consumers .

Therapeutic Research

The diverse pharmacological properties of furan derivatives make them candidates for therapeutic research. They are investigated for their potential in treating a variety of diseases, including anti-protozoal, antiviral, and anticancer applications .

Chemical Synthesis

Furan derivatives are utilized in chemical synthesis, where they are involved in the creation of various chemicals through catalytic reactions. Their reactivity makes them suitable for complex chemical transformations .

Environmental Chemistry

In environmental chemistry, furan derivatives are explored for their potential in creating bioplastics and bioadhesives. These applications contribute to the development of sustainable materials that can reduce environmental impact .

Mécanisme D'action

Target of Action

Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various targets, leading to changes that result in their therapeutic efficacy .

Biochemical Pathways

Furan derivatives are known to impact a variety of biochemical pathways, contributing to their wide range of biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-18(14,15)13-9-10(11-5-3-7-16-11)12-6-4-8-17-12/h3-8,10,13H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQUYTZMPHXSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)

![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004450.png)

![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)